rac Demethyl Citalopram-d3 Hydrochloride chemical properties
rac Demethyl Citalopram-d3 Hydrochloride chemical properties
An In-Depth Technical Guide to rac-Demethyl Citalopram-d3 Hydrochloride: Properties and Applications
This guide provides a comprehensive technical overview of rac-Demethyl Citalopram-d3 Hydrochloride, a critical tool in the field of pharmaceutical analysis and drug development. Designed for researchers, analytical scientists, and pharmacokineticists, this document delves into the core chemical properties, synthesis rationale, and principal applications of this stable isotope-labeled compound, with a focus on its pivotal role in bioanalytical quantification.
Introduction and Core Function
rac-Demethyl Citalopram-d3 Hydrochloride is the deuterated form of Demethylcitalopram (also known as Desmethylcitalopram or DCIT), the primary active metabolite of the widely prescribed antidepressant, Citalopram.[1][2] Citalopram is a selective serotonin reuptake inhibitor (SSRI) that functions by increasing the levels of serotonin in the synaptic cleft.[3][4] Like its parent compound, Demethylcitalopram is pharmacologically active and contributes to the therapeutic effects.[2][5]
The defining feature of this specific molecule is the incorporation of three deuterium (d3) atoms on the methylamino group.[1] This isotopic labeling renders it an ideal internal standard for quantitative bioanalysis, particularly in studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Its utility stems from the fact that it is chemically identical to the endogenous metabolite, ensuring it behaves similarly during sample extraction, chromatography, and ionization, yet is distinguishable by its increased mass. This co-elution and differential mass detection form the bedrock of the most accurate and precise methods for quantifying Citalopram and its metabolites in complex biological matrices.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a reference standard is paramount for its correct handling, storage, and application.
| Property | Value | Source(s) |
| Chemical Name | rac-1-(4-Fluorophenyl)-1-[3-(methyl-d3)amino-propyl]-1,3-dihydro-isobenzofuran-5-carbonitrile Hydrochloride | [1] |
| Synonyms | rac Demethyl Citalopram-d3 HCl, N-Desmethylcitalopram-d3 HCl | [1][8] |
| CAS Number | 1189650-18-7 | [1][9] |
| Molecular Formula | C₁₉H₁₇D₃ClFN₂O | [1][9] |
| Molecular Weight | 349.84 g/mol | [1][9] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Storage | 2-8°C, Refrigerator, Under Inert Atmosphere, Hygroscopic | [1][10] |
| Parent Compound | Citalopram (CAS: 59729-33-8) | [3] |
| Unlabeled Metabolite | rac-Demethyl Citalopram (CAS: 62498-67-3) | [2] |
The Rationale for Deuteration: A Bioanalytical Perspective
The primary purpose of synthesizing rac-Demethyl Citalopram-d3 Hydrochloride is for its use as a stable isotope-labeled internal standard (SIL-IS). In quantitative mass spectrometry, an SIL-IS is considered the "gold standard" for correcting analytical variability.
Causality behind this choice:
-
Physicochemical Equivalence: Deuterium substitution results in a negligible change in the compound's chemical properties (e.g., pKa, polarity, reactivity). Therefore, the SIL-IS and the native analyte exhibit nearly identical behavior during sample preparation (protein precipitation, liquid-liquid extraction, solid-phase extraction), chromatographic separation, and ionization in the mass spectrometer source.[11]
-
Correction for Matrix Effects: Biological samples (plasma, urine, tissue homogenates) contain numerous endogenous components that can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Because the SIL-IS co-elutes with the analyte and experiences the same matrix effects, the ratio of their signal responses remains constant, leading to accurate quantification.
-
Mass Differentiation: The +3 Da mass difference allows the mass spectrometer to detect and quantify the analyte and the SIL-IS simultaneously and without interference, even though they are not chromatographically separated.
The metabolic conversion of Citalopram and the role of the labeled standard are illustrated below.
Caption: Citalopram metabolism and the role of the d3-labeled internal standard.
Application in Quantitative Bioanalysis: A Validated Protocol
The use of rac-Demethyl Citalopram-d3 HCl is central to methods for determining the pharmacokinetics of Citalopram or for forensic toxicology cases.[6][12] Below is a self-validating protocol framework for the quantification of Demethylcitalopram in human plasma, synthesized from established methodologies.[11][12][13]
Experimental Protocol: Quantification of Demethylcitalopram in Human Plasma
1. Preparation of Standards and Quality Controls (QCs): a. Prepare a primary stock solution of Demethylcitalopram and a separate primary stock of rac-Demethyl Citalopram-d3 HCl (Internal Standard, IS) in methanol at 1 mg/mL.[14] b. Create a series of working standard solutions of Demethylcitalopram by serial dilution of the primary stock. c. Prepare a single IS working solution (e.g., 100 ng/mL) by diluting the IS primary stock. d. Spike blank human plasma with the working standard solutions to create calibration standards (e.g., 1-500 ng/mL) and quality control samples (low, mid, high concentrations).
2. Sample Preparation (Solid-Phase Extraction - SPE): a. To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution. b. Vortex briefly to mix. c. Add 200 µL of 0.1 M phosphate buffer (pH 6.0) to condition the sample. d. Load the entire mixture onto a conditioned mixed-mode cation exchange SPE cartridge. e. Wash the cartridge with deionized water followed by methanol to remove interferences. f. Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. g. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions: a. LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. c. Flow Rate: 0.4 mL/min. d. Injection Volume: 5 µL. e. Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source. f. Detection: Multiple Reaction Monitoring (MRM).
- Demethylcitalopram: Q1 (311.2) -> Q3 (e.g., 109.1, specific fragment depends on tuning).
- Demethylcitalopram-d3 (IS): Q1 (314.2) -> Q3 (e.g., 112.1, corresponding fragment).
4. Data Analysis and Validation: a. Integrate the peak areas for both the analyte and the IS. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. d. Quantify unknown samples using the regression equation. e. The protocol is validated by ensuring the accuracy and precision of the QC samples are within acceptable limits (e.g., ±15% of nominal, ±20% at the lower limit of quantification) as per regulatory guidelines.[15]
Bioanalytical Workflow Diagram
Caption: A typical bioanalytical workflow for drug quantification using an internal standard.
Conclusion
rac-Demethyl Citalopram-d3 Hydrochloride is more than just a labeled metabolite; it is an enabling tool for high-fidelity research in drug development and toxicology. Its carefully designed structure provides the foundation for robust, reliable, and reproducible bioanalytical methods. By mimicking the behavior of its endogenous counterpart while maintaining a distinct mass signature, it allows scientists to overcome the inherent challenges of quantification in complex biological systems. This technical guide underscores its essential properties and provides a framework for its application, reinforcing its status as an indispensable standard in modern analytical science.
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